2-(3-(5-Bromopyrimidin-2-yl)benzyl)-6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one
Overview
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The structure can be elucidated using various spectroscopic methods.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions, starting from readily available starting materials, to obtain the target molecule. The yield, purity, and stereochemistry of the product are important factors to consider.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the structure of a compound.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The reactivity, selectivity, and mechanism of the reactions are analyzed.Physical And Chemical Properties Analysis
This includes studying the compound’s melting point, boiling point, solubility, stability, and other physical and chemical properties.Scientific Research Applications
Synthesis and Chemical Reactions
- A study outlined the synthesis of substituted pyridine derivatives, demonstrating the versatility of pyridine-based compounds in producing a range of derivatives with potential analgesic and antiparkinsonian activities. This research might be of interest due to the structural similarity with the compound , highlighting the relevance of pyridine derivatives in medicinal chemistry (Amr, Maigali, & Abdulla, 2008).
Biological Activities
- Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, underscoring the therapeutic potential of pyrazolopyrimidines in targeting cancer and inflammatory diseases (Rahmouni et al., 2016).
- Another study focused on the synthesis and biological evaluation of pyrimidine, thiazolopyrimidine, pyrimidotriazine, and triazolopyrimidine derivatives, assessing their biological activities. This research could offer insights into the design and synthesis of novel compounds with enhanced biological efficacy (Attaby & Eldin, 1999).
Antioxidant Properties
- Research into novel pyrimidine-containing heterocycles evaluated their antioxidant properties, demonstrating the potential health benefits and protective effects of such compounds. This study may provide a foundational basis for exploring the antioxidant capacity of related chemical structures (Salem & Errayes, 2016).
Safety And Hazards
The compound’s toxicity, flammability, environmental impact, and other safety-related properties would be assessed.
Future Directions
This involves predicting or proposing future studies that could be conducted based on the known properties and uses of the compound.
properties
IUPAC Name |
2-[[3-(5-bromopyrimidin-2-yl)phenyl]methyl]-6-(1-methylpyrazol-4-yl)pyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN6O/c1-25-12-15(8-23-25)17-5-6-18(27)26(24-17)11-13-3-2-4-14(7-13)19-21-9-16(20)10-22-19/h2-10,12H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVZJLWUZSMTIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)C4=NC=C(C=N4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10732022 | |
Record name | 2-{[3-(5-Bromopyrimidin-2-yl)phenyl]methyl}-6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10732022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(5-Bromopyrimidin-2-yl)benzyl)-6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one | |
CAS RN |
1100598-42-2 | |
Record name | 2-{[3-(5-Bromopyrimidin-2-yl)phenyl]methyl}-6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10732022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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